molecular formula C18H14N2O3 B3717082 4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol

Cat. No.: B3717082
M. Wt: 306.3 g/mol
InChI Key: VQXFFZCUIMUIFP-XFXZXTDPSA-N
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Description

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol is a complex organic compound that features an indole, furan, and oxazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-10-5-6-14-13(8-10)12(11(2)19-14)9-15-18(21)23-17(20-15)16-4-3-7-22-16/h3-9,21H,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXFFZCUIMUIFP-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2=CC3=C(OC(=N3)C4=CC=CO4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(OC(=N3)C4=CC=CO4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylindole with furan-2-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with an appropriate oxazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, furan, and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol.

    Oxazole Derivatives: Compounds like 2-aminoxazole and 2-mercaptooxazole.

Uniqueness

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol
Reactant of Route 2
4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol

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